Cas no 915230-46-5 (4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid)
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-
- 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
- 4-(trifluoromethyl)-1h-imidazole-2-carboxylic acid
- 4-(trifluoromethyl)-1H-imidazole-2-carboxylicacid
- 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-
- UDZUPOZUVYNZMM-UHFFFAOYSA-N
- FCH1145190
- 4-Trifluoromethyl-1H-imidazole-2-carboxylic acid
- 1H-Imidazole-2-carboxylic acid, 4-(trifluoromethyl)- (9CI)
- 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (ACI)
- 915230-46-5
- CS-0045083
- 4-(Trifluoromethyl)imidazole-2-carboxylic Acid
- MFCD14583619
- PB48713
- AS-68280
- AKOS023590799
- 5-(trifluoromethyl)-1H-imidazole-2-carboxylicacid
- SCHEMBL1970186
- SY287623
- 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
-
- MDL: MFCD14583619
- Inchi: 1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12)
- InChI Key: UDZUPOZUVYNZMM-UHFFFAOYSA-N
- SMILES: O=C(C1NC(C(F)(F)F)=CN=1)O
Computed Properties
- Exact Mass: 180.01466183g/mol
- Monoisotopic Mass: 180.01466183g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 0.8
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004133-250mg |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 98% | 250mg |
$400.18 | 2023-08-31 | |
| Alichem | A069004133-1g |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 98% | 1g |
$915.32 | 2023-08-31 | |
| Chemenu | CM323115-100mg |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 95+% | 100mg |
$126 | 2021-08-18 | |
| Chemenu | CM323115-250mg |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 95+% | 250mg |
$263 | 2021-08-18 | |
| Chemenu | CM323115-1g |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 95+% | 1g |
$498 | 2021-08-18 | |
| ChemScence | CS-0045083-100mg |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 99.82% | 100mg |
$142.0 | 2022-04-26 | |
| ChemScence | CS-0045083-250mg |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 99.82% | 250mg |
$218.0 | 2022-04-26 | |
| ChemScence | CS-0045083-1g |
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 99.82% | 1g |
$543.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP476-200mg |
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 95% | 200mg |
1794.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP476-50mg |
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
915230-46-5 | 95% | 50mg |
720.0CNY | 2021-07-14 |
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid Suppliers
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
Introduction to 4-(trifluoromethyl)-1H-imidazole-2-carboxylic Acid (CAS No. 915230-46-5)
4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 915230-46-5, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a trifluoromethyl group in its molecular structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
The imidazole ring, a heterocyclic aromatic structure, is known for its versatility in medicinal chemistry. It serves as a fundamental scaffold in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. The incorporation of a carboxylic acid moiety at the 2-position of the imidazole ring enhances the compound's functionality, allowing for further derivatization and modification. This feature is particularly useful in designing novel pharmacophores with improved biological activity.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and binding affinity to biological targets. The trifluoromethyl group, in particular, is widely employed to modulate pharmacokinetic properties of drug candidates. Studies have demonstrated that trifluoromethylated molecules often exhibit greater lipophilicity and resistance to enzymatic degradation, thereby prolonging their therapeutic efficacy. This has led to extensive research into the synthesis and applications of trifluoromethyl-substituted imidazoles.
One of the most compelling aspects of 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism. The carboxylic acid group provides a reactive site for further functionalization, enabling the creation of esters, amides, and other pharmacologically relevant structures.
The chemical synthesis of 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid involves multi-step processes that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These techniques are critical in ensuring that the final product meets the stringent requirements of pharmaceutical applications. The development of efficient synthetic routes has also contributed to reducing production costs and environmental impact.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid's reactivity and interactions. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for designing next-generation drugs with optimized efficacy and minimal side effects. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The pharmaceutical industry has shown particular interest in developing treatments for chronic diseases such as cancer and inflammation-related disorders. 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid has emerged as a versatile building block in this context. Its structural features allow for the creation of molecules that can modulate critical signaling pathways involved in disease progression. For example, studies have highlighted its potential in developing kinase inhibitors, which are essential for targeting cancer cells.
In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemicals. The unique electronic properties of trifluoromethylated imidazoles make them suitable for designing advanced materials with specific functionalities. These materials can be used in sensors, organic electronics, and other high-tech applications. Furthermore, derivatives of this compound have shown promise as crop protection agents due to their ability to interact with biological systems at low concentrations.
The future prospects of 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid are promising, with ongoing research exploring new synthetic strategies and applications. Innovations in green chemistry are driving efforts to develop more sustainable methods for producing this compound without compromising on yield or quality. Collaborative efforts between academia and industry are also fostering the development of novel derivatives with enhanced therapeutic potential.
In conclusion, 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS No. 915230-46-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical research, while its versatility allows for diverse applications in materials science and agrochemicals. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in addressing global challenges related to health and technology.
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